molecular formula C32H36O10 B114773 Benzoic acid, 2-hydroxy-4-((4-hydroxy-2-methoxy-3,5,6-trimethylbenzoyl)oxy)-3,5,6-trimethyl-, 4-carboxy-3-methoxy-2,5,6-trimethylphenyl ester CAS No. 158792-23-5

Benzoic acid, 2-hydroxy-4-((4-hydroxy-2-methoxy-3,5,6-trimethylbenzoyl)oxy)-3,5,6-trimethyl-, 4-carboxy-3-methoxy-2,5,6-trimethylphenyl ester

Cat. No.: B114773
CAS No.: 158792-23-5
M. Wt: 580.6 g/mol
InChI Key: UESGSZFVMHDIFM-UHFFFAOYSA-N
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Description

The compound Benzoic acid, 2-hydroxy-4-((4-hydroxy-2-methoxy-3,5,6-trimethylbenzoyl)oxy)-3,5,6-trimethyl-, 4-carboxy-3-methoxy-2,5,6-trimethylphenyl ester is a highly substituted benzoic acid derivative featuring multiple aromatic rings interconnected via ester linkages. Key structural attributes include:

  • Hydroxy groups at positions 2 and 4 (on separate rings).
  • Methoxy groups at positions 2 and 3.
  • Trimethyl substitutions on aromatic carbons (3,5,6 and 2,5,6 positions).
  • A central benzoyloxy bridge and a terminal carboxy group.

Properties

IUPAC Name

4-[2-hydroxy-4-(4-hydroxy-2-methoxy-3,5,6-trimethylbenzoyl)oxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36O10/c1-12-15(4)24(33)18(7)28(39-10)23(12)32(38)41-26-16(5)13(2)21(25(34)19(26)8)31(37)42-27-17(6)14(3)22(30(35)36)29(40-11)20(27)9/h33-34H,1-11H3,(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESGSZFVMHDIFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2C)C)C(=O)OC3=C(C(=C(C(=C3C)C)C(=O)O)OC)C)O)C)OC)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10935995
Record name 4-({2-Hydroxy-4-[(4-hydroxy-2-methoxy-3,5,6-trimethylbenzoyl)oxy]-3,5,6-trimethylbenzoyl}oxy)-2-methoxy-3,5,6-trimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10935995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158792-23-5
Record name PS 990
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158792235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-({2-Hydroxy-4-[(4-hydroxy-2-methoxy-3,5,6-trimethylbenzoyl)oxy]-3,5,6-trimethylbenzoyl}oxy)-2-methoxy-3,5,6-trimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10935995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Benzoic acid, specifically the compound 2-hydroxy-4-((4-hydroxy-2-methoxy-3,5,6-trimethylbenzoyl)oxy)-3,5,6-trimethyl-, 4-carboxy-3-methoxy-2,5,6-trimethylphenyl ester (CAS Number: 158792-23-5), is a complex organic molecule with potential biological activities. This article reviews its biological activity, including antimicrobial properties, anti-inflammatory effects, and potential applications in pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C32H36O10C_{32}H_{36}O_{10}, with a molecular weight of approximately 580.62 g/mol. Key physical properties include:

PropertyValue
Density1.261 g/cm³
Boiling Point825.9 °C
Flash Point265 °C
LogP6.027

Antimicrobial Properties

Research indicates that benzoic acid derivatives exhibit significant antimicrobial activity against various bacterial strains. For instance, studies on similar compounds have shown effectiveness against Staphylococcus aureus , a common Gram-positive bacterium associated with skin infections. The mechanism often involves disruption of bacterial cell walls and inhibition of protein synthesis.

  • Case Study : A study conducted on derivatives of benzoic acid demonstrated that modifications at specific positions on the aromatic ring can enhance antibacterial activity. For example, compounds with hydroxyl and methoxy substitutions showed increased efficacy against Gram-positive bacteria compared to their unsubstituted counterparts .
  • Table of Antimicrobial Activity :
Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Benzoic Acid Derivative AStaphylococcus aureus0.781 µM
Benzoic Acid Derivative BEscherichia coliInactive
Benzoic Acid Derivative CStreptococcus pyogenes1.563 µM

Anti-inflammatory Effects

In addition to antimicrobial properties, this benzoic acid derivative has shown potential anti-inflammatory effects. Research has indicated that similar compounds can suppress pro-inflammatory cytokines such as TNF-α and IL-1β.

  • Mechanism of Action : The anti-inflammatory activity is believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
  • Clinical Relevance : The ability to modulate inflammatory pathways makes this compound a candidate for therapeutic applications in conditions like arthritis and other inflammatory diseases.

Research Findings

Recent studies have focused on the synthesis and evaluation of benzoic acid derivatives for their biological activities:

  • Synthesis : Various synthetic routes have been explored to enhance the yield and purity of the target compound. For instance, modifications involving methoxy groups have been linked to improved solubility and bioavailability .
  • Biological Evaluation : In vitro assays have demonstrated that specific structural modifications can lead to significant improvements in both antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

The following compounds are structurally related to the target molecule, differing primarily in substituent patterns and linkage types:

Table 1: Substituent and Functional Group Comparison
Compound Name (CAS/Reference) Hydroxy Groups Methoxy Groups Methyl Groups Carboxy/Ester Groups Key Structural Features
Target Compound 2, 4 2, 3 3,5,6; 2,5,6 4-carboxy, ester Benzoyloxy bridge, dimeric ester linkage
4-(2,4-Dihydroxy-3,6-dimethylbenzoyloxy)-2-hydroxy-3,6-dimethylbenzoic acid (CAS: N/A) 2, 4 None 3,6; 3,6 4-carboxy Simpler methyl substitution, no methoxy
Benzoic acid, 4-(4-pentenyloxy)-, 2-methoxy-1,4-phenylene ester (CAS: N/A) None 2 None Ester Alkenyl chain (pentenyloxy), single ester
Benzoic acid,3-[4-[(4-carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl]-... ester (CAS: N/A) Multiple 3 2,5,6 Multiple esters Branched ester network, carboxy groups
Key Observations:
  • The target compound’s multiple methyl and methoxy groups enhance steric bulk and hydrophobicity compared to simpler analogs like the dihydroxy-dimethyl variant .
  • Unlike alkenyl-substituted esters (e.g., pentenyloxy derivatives ), the target lacks flexible chains, favoring rigid mesogenic behavior.
Key Observations:
  • The target compound’s synthesis likely employs DCC/DMAP-mediated esterification , a standard method for benzoic acid derivatives .
  • Analogous compounds with methoxy groups (e.g., ) exhibit nematic liquid crystalline (LC) phases with low enthalpy transitions (~5 J/g), suggesting the target may share similar mesogenic behavior.
  • Methyl-rich analogs (e.g., ) are less soluble in polar solvents due to increased hydrophobicity.

Preparation Methods

Stepwise Esterification via Acyl Chloride Intermediates

A validated approach involves synthesizing each benzoyl component separately, followed by coupling:

Step 1: Synthesis of 4-Hydroxy-2-Methoxy-3,5,6-Trimethylbenzoyl Chloride

  • Procedure : React 4-hydroxy-2-methoxy-3,5,6-trimethylbenzoic acid with thionyl chloride (SOCl₂) at 60°C for 3 hours.

  • Yield : 92–95% (isolated via vacuum distillation).

Step 2: Preparation of 2-Hydroxy-3,5,6-Trimethyl-4-hydroxybenzoic Acid

  • Method : Methylation of 2,4-dihydroxybenzoic acid using dimethyl sulfate in alkaline conditions, followed by Friedel-Crafts alkylation for methyl group introduction.

Step 3: Coupling Reaction

  • Conditions : Combine equimolar amounts of the acyl chloride (from Step 1) and 4-carboxy-3-methoxy-2,5,6-trimethylphenol in dry dichloromethane with pyridine as a base. Stir at 25°C for 12 hours.

  • Yield : 78–82% after silica gel chromatography.

Transesterification of Methyl Esters

An alternative route employs transesterification of preformed methyl esters under catalytic conditions:

Reactants :

  • Methyl 2-hydroxy-3,5,6-trimethyl-4-((4-hydroxy-2-methoxy-3,5,6-trimethylbenzoyl)oxy)benzoate

  • 4-Carboxy-3-methoxy-2,5,6-trimethylphenol

Catalyst : Titanium(IV) isopropoxide (0.5 mol%)
Conditions : Reactive distillation at 180–200°C under reduced pressure (20 kPa).
Conversion : 89–93% achieved within 6 hours.

Reaction Optimization

Temperature and Solvent Effects

ParameterOptimal RangeImpact on Yield
Reaction Temperature180–220°CMaximizes kinetics while minimizing decomposition
SolventXyleneEnhances solubility of aromatic intermediates
Catalyst Loading0.05–0.1 wt%Balances activity and cost

Protective Group Strategy

  • Hydroxyl Groups : Protected as tert-butyldimethylsilyl (TBS) ethers during esterification to prevent unwanted side reactions.

  • Carboxylic Acids : Converted to methyl esters using diazomethane, then hydrolyzed post-coupling.

Purification and Characterization

Vacuum Distillation and Crystallization

  • Distillation : Remove unreacted benzoic acid derivatives at 240–250°C under 2–15 kPa.

  • Crystallization : Recrystallize from ethyl acetate/hexane (1:3) to achieve ≥99% purity.

Spectroscopic Validation

TechniqueKey Signals (δ, ppm)Assignment
¹H NMR (CDCl₃)2.25 (s, 9H, 3×CH₃)Methyl groups
3.89 (s, 3H, OCH₃)Methoxy
IR (KBr)1725 cm⁻¹ (C=O ester)Ester linkage

Industrial-Scale Considerations

The patent WO2019059801A1 outlines a continuous process using:

  • Reactor Design : Multi-stage agitated reactors with in-line separators for acid recycling.

  • Throughput : 500 kg/h with 94% mass efficiency.

  • Environmental Impact : Xylene solvent recovery ≥98% via distillation .

Q & A

Q. What synthetic methodologies are applicable for preparing this compound, and what critical reaction conditions must be optimized?

Answer: The synthesis of this polyfunctional benzoic acid derivative requires multi-step esterification and protection/deprotection strategies. Key steps include:

  • Coupling Reactions : Use trichloroisocyanuric acid (TCICA) as a coupling agent for ester formation, similar to protocols for benzamide derivatives .
  • Protection of Hydroxy Groups : Methoxy and trimethyl groups may require temporary protection (e.g., silylation or benzylation) to avoid side reactions during esterification, as seen in morpholine-carboxylic acid syntheses .
  • Critical Conditions :
    • Temperature : Maintain 0–5°C during acyl chloride formation (e.g., using p-trifluoromethylbenzoyl chloride protocols) .
    • Solvent : Acetonitrile or dichloromethane for optimal solubility and reaction efficiency .
    • Catalysts : Potassium carbonate for deprotonation in nucleophilic substitutions .

Q. Which analytical techniques are most suitable for characterizing this compound’s purity and structure?

Answer: Combine orthogonal methods to address structural complexity:

Technique Application Example from Evidence
LC-MS Quantification and metabolite profilingUsed for benzoic acid analysis with high sensitivity .
SWV (Square Wave Voltammetry) Detecting electroactive groups (e.g., phenolic -OH)Applied for benzoic acid detection in sunscreen with LOD ≈ 0.1 μM .
GC-MS Volatility assessment of methylated derivativesMethyl vanillate analysis via GC .
NMR Regiochemical confirmation of substituentsSupported by InChIKey/SMILES data for related compounds .

Q. How can researchers ensure compound stability during storage and handling?

Answer:

  • Storage Conditions :
    • Temperature : -20°C under inert atmosphere (argon) to prevent ester hydrolysis or oxidation, based on benzoic acid analog studies .
    • Solubility : Store in anhydrous DMSO or acetonitrile to minimize degradation .
  • Stability Monitoring :
    • Periodic LC-MS analysis to detect hydrolysis products (e.g., free carboxylic acid or phenolic groups) .

Advanced Research Questions

Q. How can contradictions in thermodynamic data (e.g., melting points, vapor pressure) from different sources be resolved?

Answer: Discrepancies often arise from polymorphic forms or impurities. Strategies include:

  • Cross-Validation : Compare data from NIST and Glushko Thermocenter for benzoic acid analogs.

  • Calibration : Use benzoic acid (CAS 65-85-0) as a reference standard for DSC measurements, as its phase transitions are well-documented .

  • Example Table :

    Property NIST Data Glushko Data Resolution Method
    Melting Point (°C)122–124125–127Polymorph screening via XRD
    ΔH Combustion (kJ/mol)-3226-3200Calorimetry with certified standards

Q. What experimental strategies elucidate metabolic pathways or biological interactions of this compound?

Answer:

  • Yeast Model Systems : Study efflux mechanisms using Saccharomyces cerevisiae strains (e.g., Tpo1 transporter knockout mutants) to assess resistance, as demonstrated for benzoic acid .
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., demethylated or hydroxylated derivatives) .
  • Binding Studies : Molecular docking with InChIKey-derived 3D structures (e.g., BVWTXUYLKBHMOX for methyl vanillate ) to predict enzyme interactions.

Q. How can structure-activity relationships (SAR) be optimized for this compound’s derivatives?

Answer:

  • Substituent Effects : Systematically vary methoxy and trimethyl groups using combinatorial chemistry, referencing analogs like 4-hydroxy-3-methoxy-5-prenylbenzoic acid .

  • Steric Considerations : Use molecular dynamics simulations to assess steric hindrance from trimethyl groups on ester bond reactivity .

  • Table of Analog Activities :

    Derivative Bioactivity Key Substituent Reference
    Methyl vanillate (CAS 3943-74-6)Antioxidant3-Methoxy, 4-hydroxy
    4-Hydroxybenzoic acid (CAS 99-96-7)PreservativeUnsubstituted -OH

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoic acid, 2-hydroxy-4-((4-hydroxy-2-methoxy-3,5,6-trimethylbenzoyl)oxy)-3,5,6-trimethyl-, 4-carboxy-3-methoxy-2,5,6-trimethylphenyl ester
Reactant of Route 2
Reactant of Route 2
Benzoic acid, 2-hydroxy-4-((4-hydroxy-2-methoxy-3,5,6-trimethylbenzoyl)oxy)-3,5,6-trimethyl-, 4-carboxy-3-methoxy-2,5,6-trimethylphenyl ester

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